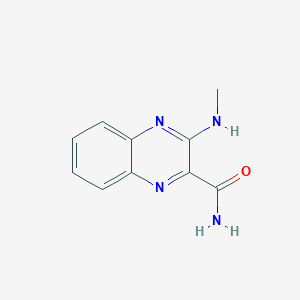

3-(Methylamino)quinoxaline-2-carboxamide

Description

Structure

3D Structure

Properties

CAS No. |

101872-15-5 |

|---|---|

Molecular Formula |

C10H10N4O |

Molecular Weight |

202.21g/mol |

IUPAC Name |

3-(methylamino)quinoxaline-2-carboxamide |

InChI |

InChI=1S/C10H10N4O/c1-12-10-8(9(11)15)13-6-4-2-3-5-7(6)14-10/h2-5H,1H3,(H2,11,15)(H,12,14) |

InChI Key |

DVVNMULNYRMUET-UHFFFAOYSA-N |

SMILES |

CNC1=NC2=CC=CC=C2N=C1C(=O)N |

Canonical SMILES |

CNC1=NC2=CC=CC=C2N=C1C(=O)N |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of 3-(Methylamino)quinoxaline-2-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

This guide provides a comprehensive technical overview of the chemical properties of 3-(Methylamino)quinoxaline-2-carboxamide, a member of the quinoxaline class of heterocyclic compounds. While specific data for this exact molecule is not extensively available in public literature, this document synthesizes information from closely related analogs to provide a robust predictive profile. The quinoxaline scaffold is a privileged structure in medicinal chemistry, with numerous derivatives exhibiting a wide array of biological activities, including antimicrobial, antiviral, and anticancer properties.[1][2] This guide will delve into the synthesis, spectroscopic characterization, and potential therapeutic applications of this compound class, offering valuable insights for researchers engaged in drug discovery and development.

The Quinoxaline Core: A Foundation of Therapeutic Potential

The quinoxaline ring system, a fusion of a benzene and a pyrazine ring, is a bioisostere of other significant aromatic structures like quinoline and naphthalene.[1][3] This structural feature allows quinoxaline-based molecules to interact with a diverse range of biological targets, making them a fertile ground for the development of novel therapeutics.[1] The introduction of an amino group at the 3-position and a carboxamide at the 2-position, as in our target molecule, creates a scaffold with significant potential for forming key hydrogen bonding interactions with biological macromolecules.

Synthesis of 3-(Amino)quinoxaline-2-carboxamides: A Robust and Adaptable Strategy

A reliable and versatile synthetic route for 2-carboxamide-3-amino-substituted quinoxalines has been established, which can be readily adapted for the synthesis of 3-(Methylamino)quinoxaline-2-carboxamide. This method, developed by Kowalski et al., offers high yields and purity, making it suitable for the generation of compound libraries for high-throughput screening.

The general synthetic approach involves a two-step process starting from a readily available 3-chloroquinoxaline-2-carboxylate ester. This is followed by a nucleophilic aromatic substitution (SNAr) with the desired amine and subsequent amidation.

Experimental Protocol: Synthesis of 3-(Methylamino)quinoxaline-2-carboxamide

This protocol is adapted from the established synthesis of related 2-carboxamide-3-amino-substituted quinoxalines.

Step 1: Synthesis of Ethyl 3-(Methylamino)quinoxaline-2-carboxylate

-

To a solution of ethyl 3-chloroquinoxaline-2-carboxylate (1.0 eq) in a suitable aprotic solvent such as N,N-dimethylformamide (DMF) or acetonitrile, add methylamine (1.2 eq).

-

The reaction mixture is stirred at room temperature for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, the reaction mixture is diluted with water, and the product is extracted with an organic solvent such as ethyl acetate.

-

The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure to yield the crude product.

-

Purification by column chromatography on silica gel will provide the pure ethyl 3-(methylamino)quinoxaline-2-carboxylate.

Step 2: Saponification to 3-(Methylamino)quinoxaline-2-carboxylic acid

-

The ethyl ester from the previous step is dissolved in a mixture of ethanol and water.

-

An excess of a base, such as sodium hydroxide or lithium hydroxide (2-3 eq), is added to the solution.

-

The mixture is stirred at room temperature or gently heated to facilitate the hydrolysis of the ester.

-

After the reaction is complete (monitored by TLC or LC-MS), the ethanol is removed under reduced pressure.

-

The aqueous solution is acidified with a dilute acid (e.g., 1N HCl) to precipitate the carboxylic acid.

-

The solid is collected by filtration, washed with cold water, and dried to afford 3-(methylamino)quinoxaline-2-carboxylic acid.

Step 3: Amidation to 3-(Methylamino)quinoxaline-2-carboxamide

-

The carboxylic acid (1.0 eq) is dissolved in a suitable aprotic solvent like DMF or dichloromethane (DCM).

-

A coupling agent, such as HATU (1.1 eq) or HOBt/EDC (1.1 eq each), is added, followed by a tertiary amine base like diisopropylethylamine (DIPEA) (2.0 eq).

-

The mixture is stirred for a few minutes before adding a source of ammonia, such as ammonium chloride (1.5 eq).

-

The reaction is stirred at room temperature until completion (monitored by TLC or LC-MS).

-

The reaction mixture is worked up by diluting with water and extracting with an organic solvent.

-

The organic layer is washed, dried, and concentrated. The crude product is then purified by column chromatography or recrystallization to yield the final product, 3-(methylamino)quinoxaline-2-carboxamide.

Synthetic Workflow Diagram

Caption: Synthetic route to 3-(Methylamino)quinoxaline-2-carboxamide.

Physicochemical and Spectroscopic Properties (Predicted)

Table 1: Predicted Physicochemical Properties

| Property | Predicted Value/Characteristic | Rationale |

| Molecular Formula | C10H10N4O | Based on chemical structure |

| Molecular Weight | 202.21 g/mol | Calculated from the molecular formula |

| Appearance | Likely a solid at room temperature | High molecular weight and presence of polar functional groups suggest a solid state. |

| Melting Point | Expected to be in the range of 150-250 °C | Similar quinoxaline carboxamides exhibit melting points in this range. |

| Solubility | Sparingly soluble in water, soluble in polar organic solvents like DMSO and DMF. | The presence of amide and amino groups provides some polarity, but the aromatic core limits aqueous solubility. |

Spectroscopic Characterization (Predicted)

The structural elucidation of 3-(Methylamino)quinoxaline-2-carboxamide would rely on a combination of spectroscopic techniques. The expected data, based on analogs, are summarized below.[4]

Table 2: Predicted Spectroscopic Data

| Technique | Expected Observations |

| 1H NMR (in DMSO-d6) | - Aromatic protons on the quinoxaline ring (4H) in the range of δ 7.5-8.5 ppm. - A singlet or doublet for the methyl group protons (3H) around δ 3.0-3.5 ppm. - A broad singlet for the amino proton (1H). - Two broad singlets for the primary amide protons (2H). |

| 13C NMR (in DMSO-d6) | - Aromatic carbons of the quinoxaline ring in the range of δ 120-150 ppm. - A signal for the methyl carbon around δ 30-35 ppm. - A signal for the amide carbonyl carbon around δ 165-170 ppm. |

| IR Spectroscopy (ATR) | - N-H stretching vibrations for the amino and amide groups in the range of 3200-3400 cm-1. - C=O stretching vibration for the amide carbonyl group around 1650-1680 cm-1. - C=N and C=C stretching vibrations of the quinoxaline ring in the range of 1500-1600 cm-1. |

| Mass Spectrometry (ESI+) | - A prominent [M+H]+ ion at m/z 203.21. |

Potential Biological Activities and Therapeutic Applications

The quinoxaline scaffold is a well-established pharmacophore, and derivatives of 3-amino-2-carboxamide quinoxalines have shown promising biological activities.

Antimicrobial and Anticancer Potential

Numerous quinoxaline derivatives have demonstrated significant antimicrobial activity against a range of pathogens, including bacteria and fungi.[2] Furthermore, the quinoxaline core is present in several anticancer agents, and derivatives have shown cytotoxic effects against various cancer cell lines.[1] The specific substitution pattern of 3-(Methylamino)quinoxaline-2-carboxamide, with its hydrogen bond donors and acceptors, makes it a candidate for interaction with enzymatic active sites or DNA.

Enzyme Inhibition

Derivatives of 2-amino-substituted quinoxalines have been reported as inhibitors of phosphodiesterase 4B (PDE4B), an enzyme implicated in inflammatory pathways.[5] This suggests that 3-(Methylamino)quinoxaline-2-carboxamide could be investigated for its potential as an anti-inflammatory agent.

Logical Pathway for Biological Investigation

Caption: Proposed workflow for biological evaluation.

Conclusion and Future Directions

3-(Methylamino)quinoxaline-2-carboxamide represents a promising, yet underexplored, molecule within the medicinally significant quinoxaline class. Based on the established chemistry and biological activity of its close analogs, this compound warrants further investigation. The synthetic route is well-defined, allowing for its preparation and subsequent screening in various biological assays. Future research should focus on the actual synthesis and characterization of this compound to confirm the predicted properties and to explore its therapeutic potential, particularly in the areas of infectious diseases, oncology, and inflammatory disorders. The insights gained from such studies will be invaluable to the drug development community.

References

-

S. M. M. Ali, M. A. Ismail, M. A. M. El-Gazzar, A. S. A. El-Gazzar, and N. A. H. El-Sayed, "Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides," Pharmaceuticals (Basel), vol. 14, no. 8, p. 768, Aug. 2021. [Link]

- M. A. Meruva, S. B. Meruva, and P. K. Dubey, "Biological activity of drug like small molecules based on quinoxaline containing amino substitution at C-2," Der Pharma Chemica, vol. 7, no. 2, pp. 77-85, 2015.

- S. B. Meruva, M. A. Meruva, and P. K. Dubey, "Biological activity of drug like small molecules based on quinoxaline containing amino substitution at C-2," Der Pharma Chemica, vol. 7, no. 2, pp. 77-85, 2015.

-

J. A. Kowalski, S. F. Leonard, and G. E. Lee, Jr., "Diverse 2-Carboxamide-3-amino-Substituted Quinoxalines: Synthesis and Reactivity Investigation for Library Generation," J. Comb. Chem., vol. 8, no. 5, pp. 774-780, 2006. [Link]

- A. A. Abu-Hashem, "Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives," American Journal of Organic Chemistry, vol. 5, no. 1, pp. 14-56, 2015.

- A. C. S. C. C. de Souza, C. A. de Simone, D. R. da Silva, and V. F. Ferreira, "New Quinoxalines with Biological Applications," J. Med. Chem., vol. 57, no. 5, pp. 1827-1841, 2014.

-

S. M. M. Ali, M. A. Ismail, M. A. M. El-Gazzar, A. S. A. El-Gazzar, and N. A. H. El-Sayed, "Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides," Pharmaceuticals (Basel), vol. 14, no. 8, p. 768, Aug. 2021. [Link]

-

S. M. M. Ali, M. A. Ismail, M. A. M. El-Gazzar, A. S. A. El-Gazzar, and N. A. H. El-Sayed, "Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides," Semantic Scholar. [Link]

- A. A. Al-Obaid, A. A. El-Gamal, and A. A. Kadi, "Synthesis and Characterization of Two New Quinoxaline Derivatives," Journal of Academic Research, vol. 13, pp. 52-59, Jan. 2019.

- S. M. M. Ali, M. A. Ismail, M. A. M. El-Gazzar, A. S. A. El-Gazzar, and N. A. H. El-Sayed, "NMR Study of the dynamic equilibria among isomeric species in quinoxalin-2-one derivatives," Magnetic Resonance in Chemistry, vol. 57, no. 1, pp. 25-33, Jan. 2019.

- P. F. D. S. de Aguiar, et al., "Thermochemical Studies on 3-Methyl-quinoxaline-2-carboxamide-1,4-dioxide Derivatives: Enthalpies of Formation and of N-O Bond Dissociation," J. Phys. Chem. B, vol. 118, no. 4, pp. 1045-1053, 2014.

- M. A. Vieira, et al., "Quinoxaline, its derivatives and applications: A State of the Art review," European Journal of Medicinal Chemistry, vol. 85, pp. 551-567, 2014.

Sources

- 1. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. derpharmachemica.com [derpharmachemica.com]

Synthesis of 3-Aminoquinoxaline-2-Carboxamide Derivatives: A Technical Guide

Executive Summary & Pharmacophore Significance[1][2]

The 3-aminoquinoxaline-2-carboxamide scaffold represents a privileged structure in medicinal chemistry, characterized by a fused benzene-pyrazine system functionalized with adjacent amino and carboxamide groups. This motif acts as a versatile bioisostere for quinoline and naphthalene systems, offering unique hydrogen-bonding capabilities that facilitate interaction with diverse biological targets.

Key Biological Applications:

-

Antimycobacterial Agents: Derivatives have shown potent activity against Mycobacterium tuberculosis (H37Ra and H37Rv strains), often outperforming pyrazinamide analogues.[1]

-

Kinase Inhibition: The scaffold serves as a template for VEGFR-2 inhibitors and ATP-competitive inhibitors, disrupting angiogenesis in oncological models.

-

CNS Modulation: Substituted derivatives exhibit high affinity as 5-HT3 receptor antagonists, relevant for treating chemotherapy-induced nausea and anxiety disorders.

This guide details the most robust synthetic pathways to access this scaffold, prioritizing the 3-chloroquinoxaline intermediate route due to its superior regiocontrol and amenability to parallel library synthesis.

Retrosynthetic Analysis

To design a scalable synthesis, we must deconstruct the target molecule. The 3-aminoquinoxaline-2-carboxamide core is best accessed via a Nucleophilic Aromatic Substitution (

Structural Disconnection[1]

-

C3-N Bond: Disconnection reveals a 3-haloquinoxaline electrophile and an amine nucleophile.

-

C2-Carbonyl: The carboxamide is derived from an ester or acid precursor.

-

Quinoxaline Core: The heterocyclic ring is formed via the condensation of o-phenylenediamine (o-PD) with a 1,2-dicarbonyl equivalent (diethyl ketomalonate).

Figure 1: Retrosynthetic strategy prioritizing the versatile 3-chloro intermediate.

Primary Synthetic Strategy: The Stepwise Substitution Route

While direct condensation methods exist (e.g., reacting o-PD with cyanoacetamides), they often suffer from poor regioselectivity when the benzene ring is substituted. The Stepwise Substitution Route is the industry standard for generating libraries because it allows independent modification of the C3-amine and C2-carboxamide.

Phase 1: Construction of the Quinoxaline Core

Reaction: Condensation of o-phenylenediamine with diethyl oxomalonate (diethyl ketomalonate).

-

Mechanism: Double nucleophilic attack of the diamine nitrogens onto the highly electrophilic ketone and adjacent ester carbonyl of the oxomalonate.

-

Outcome: Ethyl 3-hydroxyquinoxaline-2-carboxylate (often exists as the keto-tautomer: 3-oxo-3,4-dihydroquinoxaline).

Phase 2: Activation via Chlorination

Reaction: Deoxychlorination using Phosphoryl Chloride (

-

Critical Insight: The "hydroxy" group at C3 is actually a lactam carbonyl.

converts this to the imidoyl chloride, a potent electrophile. -

Catalysis: A drop of DMF is essential to form the Vilsmeier-Haack reagent in situ, accelerating the reaction.

Phase 3: Diversification (The Library Step)

Reaction: Displacement of the C3-chloride with primary or secondary amines.

-

Thermodynamics: The electron-withdrawing ester at C2 activates the C3 position, making the chloride highly susceptible to nucleophilic attack even under mild conditions.

Phase 4: Amidation

Reaction: Conversion of the C2-ester to the carboxamide.

-

Method A (Primary Amides): Ammonolysis using

in Methanol/Ethanol. -

Method B (Substituted Amides): Hydrolysis to the carboxylic acid followed by peptide coupling (EDC/HOBt or HATU).

Detailed Experimental Protocols

These protocols are validated for reproducibility and scalability (1–10 mmol scale).

Step 1: Synthesis of Ethyl 3-Hydroxyquinoxaline-2-carboxylate

-

Reagents: o-Phenylenediamine (10 mmol), Diethyl oxomalonate (11 mmol), Ethanol (20 mL).

-

Procedure:

-

Dissolve o-phenylenediamine in ethanol.

-

Add diethyl oxomalonate dropwise at room temperature.

-

Heat the mixture to reflux for 2–4 hours . A precipitate usually forms.

-

Cool to

. Filter the solid and wash with cold ethanol.

-

-

Yield: Typically 85–95%.

-

Checkpoint: Product should be a high-melting solid (

).

Step 2: Synthesis of Ethyl 3-Chloroquinoxaline-2-carboxylate

-

Reagents: Ethyl 3-hydroxyquinoxaline-2-carboxylate (5 mmol),

(15 mL), DMF (2 drops). -

Procedure:

-

Place the hydroxy-quinoxaline in a round-bottom flask.

-

Add

carefully (exothermic). Add DMF.[2][3] -

Reflux for 1–2 hours .[4] The solution will turn clear/dark.

-

Work-up (Critical): Remove excess

via rotary evaporation. Pour the residue onto crushed ice with vigorous stirring. Neutralize carefully with saturated -

Extract with Dichloromethane (DCM), dry over

, and concentrate.

-

-

Safety Note:

reacts violently with water. Quench extremely slowly.

Step 3: Synthesis of Ethyl 3-Aminoquinoxaline-2-carboxylate ( )

-

Reagents: Ethyl 3-chloroquinoxaline-2-carboxylate (1 mmol), Amine (

, 1.2 mmol), Triethylamine ( -

Procedure:

-

Dissolve the chloro-intermediate in the solvent.

-

Add the amine and

. -

Stir at room temperature for 1–4 hours. (Sterically hindered amines may require heating to

). -

Evaporate solvent or precipitate with water.

-

-

Mechanism: Addition-Elimination.

Step 4: Conversion to Carboxamide

Target: Primary Amide (

-

Suspend the ester from Step 3 in a saturated solution of ammonia in methanol (7N

in MeOH). -

Seal in a pressure tube and stir at room temperature for 12–24 hours.

-

Concentrate to yield the crude amide. Purify via recrystallization from ethanol.

Mechanistic Workflow & Logic

The following diagram illustrates the reaction flow, highlighting the critical intermediate transitions.

Figure 2: Stepwise synthetic workflow for 3-aminoquinoxaline-2-carboxamide derivatives.

Structural Insights & Troubleshooting

Regioselectivity in Substituted Quinoxalines

If the starting o-phenylenediamine has a substituent (e.g., 4-methyl-1,2-diaminobenzene), Step 1 will yield a mixture of 6-substituted and 7-substituted isomers.

-

Resolution: These isomers are often inseparable by standard flash chromatography.

-

Solution: If regiochemistry is critical, use regiospecific synthesis starting from substituted 2-nitroanilines or employ preparative HPLC separation at the final stage.

Instability of the Chloro-Intermediate

The ethyl 3-chloroquinoxaline-2-carboxylate is moisture-sensitive.

-

Observation: If the product turns back to a high-melting solid during workup, it has likely hydrolyzed back to the 3-hydroxy starting material.

-

Prevention: Use anhydrous solvents for the extraction and store the chloro-intermediate under nitrogen at

if not using immediately.

Alternative: The Beirut Reaction (N-Oxides)

For derivatives requiring the 1,4-di-N-oxide moiety (common in antibacterial research):

-

React benzofurazan oxide with cyanoacetamides.

-

Note: This yields the oxidized core directly but requires reduction (using

) to obtain the standard quinoxaline, which is less efficient than the Stepwise Route described above.

Data Summary: Optimization Parameters

| Parameter | Condition A (Standard) | Condition B (Optimized) | Impact |

| Step 1 Solvent | Ethanol (Reflux) | Acetic Acid (Reflux) | AcOH can improve yield for electron-poor diamines. |

| Chlorination | Neat | ||

| SnAr Base | Pyridine | Inorganic bases facilitate workup for acid-sensitive amines. | |

| Amidation | Methanolic ammonia prevents hydrolysis of the ester to acid. |

References

-

Kowalski, J. A., et al. (2006). "Diverse 2-Carboxamide-3-amino-Substituted Quinoxalines: Synthesis and Reactivity Investigation for Library Generation." Journal of Combinatorial Chemistry.

-

Zarghi, A., et al. (2005). "Synthesis and biological evaluation of some new 3-substituted-2-oxo-1,2,4-triazino[5,6-b]indole derivatives as potential benzodiazepine receptor ligands." Farmaco.[3] (Relevant for condensation protocols).

-

El-Gohary, N. M., & Shaaban, M. A. (2013). "Synthesis, antimicrobial, and antitumor activities of some new quinoxaline derivatives." Medicinal Chemistry Research.

-

Galal, S. A., et al. (2011). "Novel quinoxaline-2-carboxamide 1,4-di-N-oxide derivatives as antimycobacterial and antitumor agents." European Journal of Medicinal Chemistry.

-

Sigma-Aldrich Protocol. "Ethyl 3-chloroquinoxaline-2-carboxylate structure and synthesis."

Sources

- 1. Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. beilstein-journals.org [beilstein-journals.org]

- 3. Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives [article.sapub.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

The Multifaceted Biological Activities of Substituted Quinoxalines: An In-depth Technical Guide

Abstract

The quinoxaline scaffold, a privileged heterocyclic motif composed of a fused benzene and pyrazine ring, stands as a cornerstone in modern medicinal chemistry. Its synthetic accessibility and the diverse biological activities exhibited by its substituted derivatives have propelled it to the forefront of drug discovery and development. This technical guide provides a comprehensive exploration of the significant pharmacological properties of substituted quinoxalines, with a primary focus on their anticancer, antimicrobial, and antiviral activities. We delve into the intricate mechanisms of action, supported by quantitative data, detailed experimental protocols for the evaluation of these activities, and visual representations of key signaling pathways and experimental workflows. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals engaged in the pursuit of novel therapeutic agents based on the versatile quinoxaline core.

Introduction: The Quinoxaline Scaffold in Medicinal Chemistry

Quinoxaline, a benzopyrazine system, has garnered considerable attention in the pharmaceutical sciences due to the wide array of biological activities demonstrated by its derivatives.[1] These compounds have been extensively investigated and have shown promise as anticancer, antimicrobial, antiviral, anti-inflammatory, antimalarial, and antitubercular agents, among others.[1][2][3] The structural versatility of the quinoxaline ring allows for substitutions at various positions, enabling the fine-tuning of its pharmacological properties and the development of compounds with enhanced potency and selectivity.[1] Several quinoxaline-containing drugs have reached the market, including the anticancer agent erdafitinib and the antiviral drugs glecaprevir and voxilaprevir, underscoring the clinical relevance of this heterocyclic system.[3]

This guide will provide an in-depth examination of the key biological activities of substituted quinoxalines, offering both theoretical understanding and practical methodologies for their evaluation.

Anticancer Activity of Substituted Quinoxalines

Substituted quinoxalines have emerged as a significant class of anticancer agents, demonstrating potent cytotoxic and antiproliferative effects against a broad spectrum of cancer cell lines.[4][5] Their mechanisms of action are diverse and often involve the modulation of critical cellular processes such as cell cycle progression, apoptosis, and signal transduction pathways vital for tumor growth and survival.[5][6]

Mechanisms of Anticancer Action

The anticancer activity of quinoxaline derivatives is frequently attributed to their ability to interact with various molecular targets within cancer cells. Key mechanisms include:

-

Inhibition of Protein Kinases: Many quinoxaline derivatives act as competitive inhibitors of ATP binding to the kinase domain of receptor tyrosine kinases (RTKs) that are often dysregulated in cancer.[5] Notable targets include:

-

Vascular Endothelial Growth Factor Receptor (VEGFR): Inhibition of VEGFR, particularly VEGFR-2, is a crucial strategy to block angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[4]

-

Epidermal Growth Factor Receptor (EGFR): Overexpression or mutation of EGFR is common in many cancers, and its inhibition can halt tumor cell proliferation.[4]

-

-

Topoisomerase II Inhibition: Certain quinoxaline derivatives can interfere with the function of topoisomerase II, an enzyme essential for resolving DNA topological problems during replication and transcription.[4] Inhibition of this enzyme leads to DNA damage and the induction of apoptosis.[4]

-

Induction of Apoptosis: Quinoxaline compounds can trigger programmed cell death (apoptosis) through various mechanisms, including the activation of pro-apoptotic proteins like p53 and the disruption of the cell cycle.[4][5]

Quantitative Data: In Vitro Anticancer Activity

The following table summarizes the in vitro anticancer activity of selected substituted quinoxaline derivatives against various human cancer cell lines, expressed as IC50 values (the concentration required to inhibit 50% of cell growth).

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 3 | Ty-82 (Leukemia) | 2.5 | [7] |

| THP-1 (Leukemia) | 1.6 | [7] | |

| Compound 14 | MCF-7 (Breast) | 2.61 | [7] |

| VIIIc | HCT116 (Colon) | 2.5 | [5] |

| MCF-7 (Breast) | 9.0 | [5] | |

| VIIIa | HepG2 (Liver) | 9.8 | [5] |

| XVa | MCF-7 (Breast) | 5.3 | [5] |

Experimental Protocols: Evaluating Anticancer Activity

This protocol outlines the determination of the cytotoxic effect of substituted quinoxalines on cancer cells using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][8]

Materials:

-

Cancer cell line of interest (e.g., MCF-7, HCT116)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Substituted quinoxaline compound (dissolved in DMSO)

-

MTT solution (5 mg/mL in sterile PBS)

-

DMSO (for formazan solubilization)

-

96-well flat-bottom sterile microplates

-

Humidified incubator (37°C, 5% CO₂)

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cancer cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the quinoxaline compound in culture medium. Replace the existing medium with 100 µL of medium containing the desired concentrations of the compound. Include a vehicle control (DMSO) and an untreated control.

-

Incubation: Incubate the plate for 24, 48, or 72 hours.

-

MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.[9]

-

Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[10]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

This protocol describes the analysis of cell cycle distribution in cancer cells treated with substituted quinoxalines using propidium iodide (PI) staining and flow cytometry.[6]

Materials:

-

Treated and untreated cancer cells

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium Iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest approximately 1x10⁶ cells by trypsinization and wash with PBS.[6]

-

Fixation: Resuspend the cell pellet in 1 mL of ice-cold 70% ethanol while gently vortexing. Fix for at least 30 minutes at 4°C.[6]

-

Washing: Centrifuge the fixed cells and wash twice with PBS.[6]

-

Staining: Resuspend the cell pellet in 500 µL of PI staining solution.[11]

-

Incubation: Incubate in the dark for 30 minutes at room temperature.[11]

-

Flow Cytometry Analysis: Analyze the samples on a flow cytometer. The PI fluorescence intensity is proportional to the DNA content, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Signaling Pathways Targeted by Anticancer Quinoxalines

Caption: Quinoxaline derivatives inhibit the VEGFR-2 signaling pathway and promote p53-mediated apoptosis.[4]

Antimicrobial Activity of Substituted Quinoxalines

Substituted quinoxalines exhibit a broad spectrum of antimicrobial activity against various pathogenic microorganisms, including Gram-positive and Gram-negative bacteria, as well as fungi.[2][12] This makes them promising candidates for the development of new antimicrobial agents, particularly in the face of rising antibiotic resistance.

Mechanisms of Antimicrobial Action

The precise mechanisms of antimicrobial action for many quinoxaline derivatives are still under investigation. However, some proposed mechanisms include:

-

Inhibition of DNA and RNA Synthesis: Quinoxaline 1,4-dioxides, a prominent class of antimicrobial quinoxalines, are thought to undergo bioreduction to generate reactive oxygen species (ROS) that can damage microbial DNA and inhibit nucleic acid synthesis.

-

Enzyme Inhibition: Quinoxalines may target essential microbial enzymes involved in metabolic pathways or cell wall synthesis.

Quantitative Data: In Vitro Antimicrobial Activity

The following table presents the in vitro antimicrobial activity of selected substituted quinoxaline derivatives, with data expressed as Minimum Inhibitory Concentration (MIC) values in µg/mL.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| 2d | Escherichia coli | 8 | [12] |

| 3c | Escherichia coli | 8 | [12] |

| 2d, 3c, 4, 6a | Bacillus subtilis | 16 | [12] |

| 10 | Candida albicans | 16 | [12] |

| 10 | Aspergillus flavus | 16 | [12] |

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

This protocol describes the broth microdilution method for determining the MIC of substituted quinoxalines against bacterial and fungal strains.[13][14]

Materials:

-

Bacterial or fungal strain of interest

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Substituted quinoxaline compound (dissolved in a suitable solvent)

-

Sterile 96-well microtiter plates

-

Spectrophotometer or densitometer

-

Incubator

Procedure:

-

Inoculum Preparation: Prepare a standardized inoculum of the microorganism equivalent to a 0.5 McFarland standard.[13]

-

Serial Dilution: Perform a two-fold serial dilution of the quinoxaline compound in the appropriate broth medium in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the prepared microbial suspension. Include a growth control (no compound) and a sterility control (no inoculum).

-

Incubation: Incubate the plates at the optimal temperature and duration for the specific microorganism (e.g., 37°C for 18-24 hours for most bacteria).

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[13]

Antiviral Activity of Substituted Quinoxalines

Quinoxaline derivatives have demonstrated significant antiviral activity against a range of viruses, including human immunodeficiency virus (HIV), herpes simplex virus (HSV), and hepatitis C virus (HCV).[7][15] Their diverse mechanisms of action make them attractive scaffolds for the development of novel antiviral therapeutics.

Mechanisms of Antiviral Action

Key antiviral mechanisms of substituted quinoxalines include:

-

Inhibition of Viral Enzymes:

-

Reverse Transcriptase (RT) Inhibition: Some quinoxaline derivatives are potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1, preventing the conversion of viral RNA into DNA.[7]

-

Integrase Inhibition: Quinoxaline-based compounds have been developed as HIV integrase inhibitors, blocking the integration of the viral genome into the host cell's DNA.[7]

-

-

Disruption of Viral Entry and Replication: Certain quinoxaline derivatives can interfere with the early stages of the viral life cycle, such as attachment to host cells and subsequent replication processes.

Quantitative Data: In Vitro Antiviral Activity

The following table presents the in vitro antiviral activity of selected quinoxaline derivatives, with data expressed as EC50 values (the concentration required to inhibit 50% of the viral effect).

| Compound ID | Virus | EC50 (nM) | Target | Reference |

| 19 | HIV-1 | 3.1 | Reverse Transcriptase | [7] |

| Nevirapine (control) | HIV-1 | 6.7 | Reverse Transcriptase | [7] |

Experimental Protocol: HIV-1 Reverse Transcriptase Inhibition Assay

This protocol outlines a colorimetric assay to evaluate the inhibitory activity of substituted quinoxalines against HIV-1 reverse transcriptase.[16][17]

Materials:

-

Recombinant HIV-1 Reverse Transcriptase (RT)

-

Reaction buffer

-

Template-primer (e.g., poly(A)·oligo(dT))

-

dNTP mix (containing biotin-dUTP and digoxigenin-dUTP)

-

Substituted quinoxaline compound

-

Streptavidin-coated microplate

-

Anti-digoxigenin-POD antibody

-

Peroxidase substrate (e.g., ABTS)

-

Stop solution

-

Microplate reader

Procedure:

-

Compound Preparation: Prepare serial dilutions of the quinoxaline compound.

-

Reaction Setup: In a microplate, add the reaction buffer, template-primer, dNTP mix, and the test compound or control.

-

Enzyme Addition: Initiate the reaction by adding the HIV-1 RT enzyme.

-

Incubation: Incubate the plate at 37°C for 1-2 hours.[16]

-

Detection:

-

Transfer the reaction mixture to a streptavidin-coated plate and incubate to capture the biotin-labeled DNA.

-

Wash the plate to remove unincorporated nucleotides.

-

Add the anti-digoxigenin-POD antibody and incubate.

-

Wash the plate and add the peroxidase substrate.

-

-

Absorbance Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength.[16]

-

Data Analysis: Calculate the percentage of RT inhibition and determine the IC50 value.

Experimental Workflow for Antiviral Activity Evaluation

Caption: A generalized workflow for the evaluation of the antiviral activity of substituted quinoxalines.

Conclusion and Future Perspectives

Substituted quinoxalines represent a highly versatile and promising class of heterocyclic compounds with a broad spectrum of biological activities. Their demonstrated efficacy as anticancer, antimicrobial, and antiviral agents, coupled with their synthetic tractability, ensures their continued importance in medicinal chemistry and drug discovery. The detailed experimental protocols and mechanistic insights provided in this guide are intended to facilitate further research and development in this exciting field. Future efforts will likely focus on the design and synthesis of novel quinoxaline derivatives with improved potency, selectivity, and pharmacokinetic properties, as well as the exploration of new therapeutic applications for this remarkable scaffold. The elucidation of structure-activity relationships will continue to be a key driver in the optimization of quinoxaline-based drug candidates.

References

-

Gante, J. P., Van-Dúnem, D. M., & da Costa, M. M. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. Molecules, 25(12), 2784. [Link]

-

El-fakharany, E. M., & El-Sayed, M. A. (2023). Chemistry, Synthesis, and Structure Activity Relationship of Anticancer Quinoxalines. Molecules, 28(22), 7600. [Link]

-

Shahin, G. E., Ghorab, M. M., & Rabie, A. M. (2018). Design and Synthesis of New Quinoxaline Derivatives as Anticancer Agents and Apoptotic Inducers. Molecules, 23(11), 2947. [Link]

-

Assay Genie. (n.d.). p38 MAPK Signaling Review. Assay Genie.[Link]

-

Abdel-Ghaffar, T., & El-Sayed, M. A. (2019). Synthesis and Antimicrobial Activity of Some New Substituted Quinoxalines. Molecules, 24(22), 4166. [Link]

-

Singh, P., & Kumar, A. (2011). Synthesis and Antimicrobial Activity of Some New Quinoxaline Derivatives. International Journal of ChemTech Research, 3(2), 693-699. [Link]

-

UT Health San Antonio. (n.d.). Cell Cycle Protocol - Flow Cytometry. UT Health San Antonio.[Link]

-

Al-Suwaidan, I. A., & El-Gazzar, A. B. A. (2023). Recent Methods for the Synthesis of Quinoxaline Derivatives and their Biological Activities. Mini-Reviews in Medicinal Chemistry, 24(1), 2-25. [Link]

-

Gante, J. P., Van-Dúnem, D. M., & da Costa, M. M. (2020). Quinoxaline Derivatives as Antiviral Agents: A Systematic Review. PubMed, 25(12), 2784. [Link]

-

Taylor & Francis Online. (2022). Synthesis, biological evaluation, and molecular docking of new series of antitumor and apoptosis inducers designed as VEGFR-2 inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 37(1), 1084-1100. [Link]

-

National Institutes of Health. (2012). Assessing Sensitivity to Antibacterial Topoisomerase II Inhibitors. Current Protocols in Pharmacology, Chapter 13, Unit 13.13. [Link]

-

Kowalska-Krochmal, B., & Dudek-Wicher, R. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. Pathogens, 10(2), 165. [Link]

-

National Institutes of Health. (2019). The p38 MAPK Components and Modulators as Biomarkers and Molecular Targets in Cancer. Cancers, 11(11), 1681. [Link]

-

Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations.[Link]

-

BPS Bioscience. (n.d.). COX2 Inhibitor Screening Assay Kit. BPS Bioscience.[Link]

-

Maples Publications. (2020). The Role of MAPK/p38 Signalling Pathway in Cancer. Archives of Cancer, 4(2), 1-5. [Link]

-

ResearchGate. (n.d.). Structure activity relationship (SAR) for the newly synthesized quinoxaline derivatives. ResearchGate.[Link]

-

ResearchGate. (n.d.). The p38 MAPK signaling pathway exhibits a dual role in cancer... ResearchGate.[Link]

-

Springer Nature Experiments. (n.d.). MTT Assay Protocol. Springer Nature Experiments.[Link]

-

National Institutes of Health. (2013). MAPK signaling in inflammation-associated cancer development. Oncogene, 32(11), 1335-1346. [Link]

-

National Institutes of Health. (2017). Topoisomerase Assays. Current Protocols in Pharmacology, 78, 3.1.1-3.1.28. [Link]

-

SEAFDEC/AQD Institutional Repository. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. SEAFDEC/AQD Institutional Repository.[Link]

-

Emery Pharma. (2016). How-to guide: Minimum Inhibitory Concentration (MIC). Emery Pharma.[Link]

-

National Institutes of Health. (2022). New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation. Molecules, 27(5), 1686. [Link]

-

National Institutes of Health. (2021). Structure activity relationship (SAR) study identifies a quinoxaline urea analog that modulates IKKβ phosphorylation for pancreatic cancer therapy. European Journal of Medicinal Chemistry, 216, 113320. [Link]

-

BPS Bioscience. (n.d.). VEGFR2(KDR) Kinase Assay Kit. BPS Bioscience.[Link]

-

YouTube. (2021). Broth Microdilution assay - How to determine the MIC (Minimum Inhibitory Concentration). Henrik's Lab.[Link]

-

Inspiralis. (n.d.). Human Topoisomerase II Decatenation Assay. Inspiralis.[Link]

-

Assay Genie. (2022). Flow Cytometry Protocol | 10 Hints & Tips. Assay Genie.[Link]

-

Figshare. (2024). Reverse transcriptase assay for analysis of resistance to anti-HIV drugs and their mechanism of action. Karolinska Institutet.[Link]

-

PubMed. (2012). Development and evaluation of a simple and effective RT-qPCR inhibitory assay for detection of the efficacy of compounds towards HIV reverse transcriptase. Journal of Virological Methods, 186(1-2), 109-115. [Link]

Sources

- 1. researchhub.com [researchhub.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. An Efficient Protocol for the Synthesis of Quinoxaline Derivatives at Room Temperature Using Recyclable Alumina-Supported Heteropolyoxometalates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis and structure-activity relationship of novel quinoxaline derivatives as cancer chemopreventive agent by inhibition of tyrosine kinase receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. wp.uthscsa.edu [wp.uthscsa.edu]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. merckmillipore.com [merckmillipore.com]

- 10. MTT Assay Protocol | Springer Nature Experiments [experiments.springernature.com]

- 11. assaygenie.com [assaygenie.com]

- 12. assaygenie.com [assaygenie.com]

- 13. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 14. microbe-investigations.com [microbe-investigations.com]

- 15. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. xpressbio.com [xpressbio.com]

The Quinoxaline-2-Carboxamide Scaffold: Synthetic Architecture and Polypharmacological Applications

Executive Summary: The Privileged Scaffold

In the landscape of medicinal chemistry, the quinoxaline-2-carboxamide moiety represents a "privileged structure"—a molecular framework capable of providing ligands for diverse biological targets. While the quinoxaline core itself is ubiquitous, the functionalization at the C2 position with a carboxamide group (

This guide dissects the technical utility of this scaffold, focusing on its two most potent applications: 1,4-di-N-oxide derivatives for Tuberculosis (TB) and kinase inhibitors for Oncology (VEGFR-2) . We will move beyond generalities to explore the synthetic "Beirut Reaction," the bioreductive mechanism of action, and validated experimental protocols.

Synthetic Architecture: The Beirut Reaction

The most robust method for synthesizing quinoxaline-2-carboxamide 1,4-di-N-oxides is not the direct oxidation of quinoxalines (which yields unpredictable isomeric mixtures), but the Beirut Reaction .

The Mechanism

Developed in the 1960s, this reaction involves the cycloaddition of benzofuroxan (benzofurazan N-oxide) with

Why this route?

-

Atom Economy: It is a condensation reaction that forms the heterocycle and the N-oxide functionalities in a single step.

-

Safety: It avoids the use of hazardous peracids (e.g., m-CPBA) required for direct N-oxidation.

Synthetic Pathway Visualization

Figure 1: The Beirut Reaction pathway. The base-catalyzed reaction between benzofuroxan and active methylene compounds yields the di-N-oxide scaffold.

Therapeutic Vector A: Antimycobacterial Agents (TB)

The 1,4-di-N-oxide derivatives of quinoxaline-2-carboxamide are structural analogues of Tirapazamine . Their potency against Mycobacterium tuberculosis (Mtb) relies on a bioreductive mechanism.

Mechanism of Action: The "Trojan Horse"

These compounds act as prodrugs. They are inactive until they enter the mycobacterial cell, where specific enzymes (likely nitroreductases) reduce the N-oxide moiety.

-

Entry: Passive diffusion into the bacterium.

-

Bioreduction: Single-electron reduction of the N-oxide generates a radical anion.

-

Damage: Under hypoxic conditions (common in TB granulomas), this radical induces lethal DNA strand breaks and oxidative stress.

Critical SAR Findings:

-

C7 Substitution: Electron-withdrawing groups (Cl,

, -

Carboxamide Linker: The amide nitrogen allows for derivatization to tune lipophilicity (

), crucial for penetrating the waxy mycobacterial cell wall.

Bioreduction Pathway

Figure 2: Bioreductive activation mechanism. In hypoxia, the radical intermediate accumulates, causing DNA damage. In normoxia, it re-oxidizes, limiting toxicity to host cells.

Therapeutic Vector B: Oncology (VEGFR-2 Inhibition)

In oncology, the deoxygenated quinoxaline-2-carboxamides function as ATP-competitive inhibitors of Receptor Tyrosine Kinases (RTKs), specifically VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), which drives angiogenesis.

Binding Mode

-

Hinge Binder: The nitrogen atoms of the quinoxaline ring and the amide group form hydrogen bonds with the hinge region of the kinase ATP-binding pocket (Cys919 in VEGFR-2).

-

Hydrophobic Tail: Substituents on the amide nitrogen extend into the hydrophobic back pocket, improving selectivity.

Comparative Data: Quinoxaline vs. Sorafenib

The following table summarizes cytotoxicity (

| Compound | VEGFR-2 | MCF-7 (Breast) | HepG-2 (Liver) | Mechanism Note |

| Sorafenib (Ref) | 30 - 90 | 4.0 - 7.0 | 2.5 - 5.0 | Type II Inhibitor |

| Quinoxaline-2-carboxamide (7f) | 55 | 3.57 | 4.28 | Hinge Binder + Apoptosis Inducer |

| 3-Methylquinoxaline derivative | 120 | 5.8 | 6.1 | Competitive Inhibitor |

Experimental Protocols

Protocol A: Synthesis via Beirut Reaction

Objective: Synthesis of 3-methyl-quinoxaline-2-carboxamide 1,4-di-N-oxide.

-

Reagent Prep: Dissolve Benzofuroxan (10 mmol) and Acetoacetamide (10 mmol) in methanol (30 mL).

-

Catalysis: Cool the solution to 0°C. Add Calcium Chloride (

, 5 mmol) and Ethanolamine (catalytic amount, 5 drops) dropwise.-

Note:

acts as a chelating agent to stabilize the transition state, improving yield.

-

-

Reaction: Stir at 0°C for 1 hour, then allow to warm to room temperature (25°C) and stir for 4-6 hours. Monitor via TLC (Mobile phase: DCM/MeOH 95:5).

-

Isolation: The product typically precipitates as a yellow/orange solid.

-

Purification: Filter the solid. Wash with cold methanol and diethyl ether. Recrystallize from ethanol.

-

Validation:

-

IR: Look for N-O stretches at ~1350

. -

H-NMR: Confirm absence of benzofuroxan protons and presence of amide protons.

-

Protocol B: REMA Bioassay (Antitubercular Screening)

Objective: Determine MIC against M. tuberculosis H37Rv using the Resazurin Microtiter Assay.

-

Inoculum: Prepare M. tuberculosis suspension at turbidity equivalent to McFarland standard 1. Dilute 1:20 in 7H9 broth.

-

Plating: Use a 96-well plate. Add 100

L of 7H9 broth to all wells. -

Serial Dilution: Add 100

L of the quinoxaline test compound (stock in DMSO) to the first column and serially dilute (1:2) across the plate.[3] -

Incubation: Add 100

L of bacterial inoculum to all wells. Incubate at 37°C for 7 days. -

Development: Add 30

L of Resazurin solution (0.02%) to each well. Incubate for 24 hours. -

Readout:

-

Blue: No bacterial growth (Resazurin remains oxidized). Drug is active.

-

Pink: Bacterial growth (Resazurin reduced to Resorufin). Drug is inactive.

-

Calculation: The MIC is the lowest concentration that prevents the color change to pink.

-

References

-

Beirut Reaction Mechanics: Haddadin, M. J., & Issidorides, C. H. (1965).[5] The Beirut Reaction.[2][5] Heterocycles.[6][7][8][9][10] (Foundational chemistry).

-

Antitubercular Mechanism: Vicente, E., et al. (2008). In vitro activity of new quinoxaline-2-carboxylate 1,4-di-N-oxide derivatives against Mycobacterium tuberculosis.[11] Antimicrobial Agents and Chemotherapy.[1][12]

-

VEGFR-2 Inhibition: Ismail, M. M., et al. (2023).[13][14][15] Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis: Design, synthesis, and biological evaluation. Bioorganic Chemistry.[13]

-

5-HT3 Antagonists: Mahesh, R., et al. (2011). Quinoxalin-2-carboxamides: synthesis and pharmacological evaluation as serotonin type-3 (5-HT3) receptor antagonists.[16][17][18][19] Biological and Pharmaceutical Bulletin.[17]

-

Review of Scaffold: Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review.[9] European Journal of Medicinal Chemistry.

Sources

- 1. Quinoxaline Moiety: A Potential Scaffold against Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. semanticscholar.org [semanticscholar.org]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. New quinoxaline derivatives as VEGFR-2 inhibitors with anticancer and apoptotic activity: Design, molecular modeling, and synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. static.sites.sbq.org.br [static.sites.sbq.org.br]

- 6. Quinoxaline Derivatives as Antiviral Agents: A Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Advances in quinoxaline derivatives: synthetic routes and antiviral efficacy against respiratory pathogens - PMC [pmc.ncbi.nlm.nih.gov]

- 9. recipp.ipp.pt [recipp.ipp.pt]

- 10. Synthesis of Quinoxaline 1,4-di-N-Oxide Analogues and Crystal Structure of 2-Carbomethoxy-3-hydroxyquinoxaline-di-N-oxide - PMC [pmc.ncbi.nlm.nih.gov]

- 11. journals.asm.org [journals.asm.org]

- 12. mdpi.com [mdpi.com]

- 13. Novel quinoxaline-based VEGFR-2 inhibitors to halt angiogenesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. New quinoxaline-2(1H)-ones as potential VEGFR-2 inhibitors: design, synthesis, molecular docking, ADMET profile and anti-proliferative evaluations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. Quinoxaline derivatives in identifying novel VEGFR-2 inhibitors: A combined 3D-QSAR, molecular docking and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Quinoxalin-2-carboxamides: synthesis and pharmacological evaluation as serotonin type-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. tandfonline.com [tandfonline.com]

- 18. tandfonline.com [tandfonline.com]

- 19. Design, synthesis and structure-activity relationship of novel quinoxalin-2-carboxamides as 5-HT3 receptor antagonists for the management of depression - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Note: High-Throughput Screening Strategies for Quinoxaline Derivatives

Introduction: The Quinoxaline Scaffold in Drug Discovery[1]

Quinoxaline (benzopyrazine) derivatives represent a "privileged scaffold" in medicinal chemistry due to their ability to interact with a diverse array of biological targets. Their planar, nitrogen-rich heterocycle structure mimics the purine ring of ATP, making them exceptionally potent kinase inhibitors (e.g., EGFR, VEGFR) and DNA-intercalating agents.

However, the physicochemical properties that make quinoxalines effective drugs—specifically their lipophilicity and extended conjugation—pose unique challenges in High-Throughput Screening (HTS). Many quinoxaline derivatives exhibit intrinsic autofluorescence , which can generate high false-positive rates in standard Fluorescence Intensity (FI) assays.

This guide outlines a robust HTS workflow designed specifically to mitigate these artifacts using Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) and Luminescent ATP detection .

Compound Management & Library Preparation[2][3]

The Challenge: Quinoxaline derivatives often suffer from poor aqueous solubility, leading to precipitation in assay buffers and "acoustic ejections" failures during liquid handling.

Protocol: Acoustic Dispensing & Solubilization

-

Stock Preparation: Dissolve compounds at 10 mM in 100% DMSO.

-

Expert Insight: Avoid freeze-thaw cycles. Quinoxalines can crystallize rapidly. Use low-binding cyclic olefin copolymer (COC) plates to prevent compound loss.

-

-

Quality Control (Nephelometry): Before screening, assess solubility limits using laser nephelometry.

-

Dispensing: Use Acoustic Liquid Handling (e.g., Echo® system) to transfer nanoliter volumes (2.5 nL – 50 nL) directly into assay plates.

-

Why? Contactless transfer eliminates tip contamination and allows for "Direct Dilution," preventing precipitation that occurs during intermediate serial dilutions in aqueous buffers.

-

Biochemical Assay: TR-FRET Kinase Inhibition

Target: Tyrosine Kinases (e.g., VEGFR2, EGFR) Method: LanthaScreen™ Eu Kinase Binding Assay[1]

Rationale: Standard fluorescence assays are unsuitable because many quinoxalines fluoresce in the blue/green spectrum (400-550 nm). TR-FRET utilizes a time delay (microseconds) between excitation and measurement. Since organic autofluorescence decays in nanoseconds, TR-FRET effectively "gates out" the compound interference, ensuring the signal comes only from the biological interaction.

Mechanism of Action

The assay employs a Europium-labeled antibody (Donor) that binds to the kinase, and a fluorescent tracer (Acceptor) that binds to the ATP active site.

-

No Inhibitor: Tracer binds → FRET occurs → High Signal (665 nm).

-

Inhibitor Bound: Tracer displaced → FRET disrupted → Low Signal (665 nm).

Experimental Workflow Diagram

Caption: Step-by-step workflow for the "Mix-and-Read" TR-FRET kinase assay, optimized for robotic liquid handlers.

Detailed Protocol

-

Buffer Prep: Prepare Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).[1]

-

Plate Setup: Use white, low-volume 384-well plates (e.g., Corning 4512).

-

Compound Addition: Dispense 10 nL of Quinoxaline derivatives (test) and Staurosporine (positive control) into wells.

-

Enzyme Mix: Add 5 µL of Kinase/Antibody mix. Final concentration: 5 nM Kinase, 2 nM Eu-Antibody.

-

Tracer Mix: Add 5 µL of Kinase Tracer 236. Final concentration: varies by kinase (

value). -

Incubation: Shake plate for 30 sec, then incubate for 60 min at Room Temp (protected from light).

-

Detection: Measure on a multimode reader (e.g., PHERAstar or EnVision).

-

Settings: Delay: 50 µs | Integration: 400 µs.

-

Output: Calculate Ratio = (Emission 665nm / Emission 615nm).

-

Cell-Based Assay: Cytotoxicity Screening

Method: ATP Bioluminescence (e.g., CellTiter-Glo®)

Rationale: While MTT/MTS assays are common, they require metabolic conversion and are prone to chemical reduction by reactive quinoxalines, leading to false viability signals. ATP monitoring is a lytic, endpoint assay that is faster, more sensitive, and less susceptible to compound interference.

Protocol Steps

-

Cell Plating: Seed cells (e.g., A549 or HCT116) at 2,000 cells/well in 384-well white opaque plates. Volume: 25 µL.

-

Incubation: Allow cells to adhere for 24 hours at 37°C/5% CO2.

-

Treatment: Add 100 nL of compound via acoustic transfer. Incubate for 48 or 72 hours.

-

Reagent Addition: Equilibrate CellTiter-Glo reagent to RT. Add 25 µL (1:1 ratio) to assay wells.

-

Lysis: Orbitally shake for 2 minutes to induce cell lysis.

-

Readout: Incubate 10 min to stabilize signal, then measure Total Luminescence (0.1 - 1 sec integration).

Data Analysis & Hit Validation

Quantitative Metrics

Raw data must be normalized to Percent Inhibition (PIN) or Percent of Control (POC).

| Control Type | Description | Expected Signal |

| High Control (H) | DMSO only (Max Binding/Viability) | High Ratio / High Luminescence |

| Low Control (L) | Reference Inhibitor (10 µM Staurosporine) | Low Ratio / Low Luminescence |

Z-Factor (Z') Calculation

To validate the assay robustness before screening the full library, calculate the Z-factor using the formula defined by Zhang et al. [1]:

Interpretation:

-

0 < Z' < 0.5: Marginal. Re-optimize reagent concentrations or incubation times.

-

Z' < 0: Assay failure. Separation band overlaps.

False Positive Triage (PAINS)

Quinoxalines can act as Pan-Assay Interference Compounds (PAINS).

-

Aggregators: Run the biochemical assay with and without 0.01% Triton X-100. If potency drops significantly with detergent, the compound is likely a non-specific aggregator.

-

Redox Cycling: If using Resazurin/MTT (not recommended), verify hits with the ATP assay to rule out redox interference.

References

-

Zhang, J. H., Chung, T. D., & Oldenburg, K. R. (1999). A Simple Statistical Parameter for Use in Evaluation and Validation of High Throughput Screening Assays. Journal of Biomolecular Screening.

-

[Link]

-

-

Pereira, J. A., et al. (2015). Quinoxaline, its derivatives and applications: A State of the Art review.[7] European Journal of Medicinal Chemistry.

-

[Link]

-

- Thermo Fisher Scientific. LanthaScreen™ Eu Kinase Binding Assay User Guide.

-

Ajani, O. O. (2014). Present status of quinoxaline motifs: excellent pathfinders in therapeutic medicine. European Journal of Medicinal Chemistry.

-

[Link]

-

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. assay.dev [assay.dev]

- 3. Calculating a Z-factor to assess the quality of a screening assay. - FAQ 1153 - GraphPad [graphpad.com]

- 4. drugtargetreview.com [drugtargetreview.com]

- 5. bmglabtech.com [bmglabtech.com]

- 6. youtube.com [youtube.com]

- 7. Quinoxaline, its derivatives and applications: A State of the Art review - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Modular Synthesis of 3-Aminoquinoxaline-2-Carboxamides

Executive Summary & Scientific Rationale

The 3-aminoquinoxaline-2-carboxamide scaffold represents a privileged pharmacophore in modern drug discovery. Its structural rigidity, combined with the ability to project hydrogen bond donors and acceptors in defined vectors, makes it an ideal template for kinase inhibitors (e.g., targeting PI3K, VEGFR), antibacterial agents (specifically anti-tubercular), and DNA-intercalating antitumor drugs.

Unlike simple quinoxalines formed via the classic Hinsberg condensation (which often yields symmetrical or 2,3-dialkyl derivatives), the 3-amino-2-carboxamide substitution pattern requires a regioselective synthetic strategy. This guide details a modular, high-fidelity protocol designed for parallel library generation. It prioritizes the "Scaffold-First" approach, allowing for the independent introduction of diversity elements at the

Key Mechanistic Advantages

-

Regiocontrol: By utilizing an ethyl 3-chloroquinoxaline-2-carboxylate intermediate, we eliminate the regiochemical ambiguity often seen in direct condensations of unsymmetrical diketones.

-

Orthogonal Diversity: The

-chlorine atom undergoes facile -

Scalability: The core scaffold can be synthesized on a multigram scale, serving as a stable "shelf" intermediate.

Retrosynthetic Analysis & Pathway Map

The most robust route disconnects the molecule at the amide bond and the C3-amine linkage, tracing back to the commercially available o-phenylenediamine and diethyl ketomalonate.

Figure 1: Retrosynthetic logic flow prioritizing the isolation of the versatile 3-chloro-2-ester core.

Detailed Experimental Protocols

Phase A: Synthesis of the Core Scaffold

Target: Ethyl 3-chloroquinoxaline-2-carboxylate (1 )

This phase creates the electrophilic platform. The initial condensation is driven by the high nucleophilicity of the diamine, while the subsequent chlorination converts the tautomeric hydroxy/oxo group into a leaving group.

Step 1: Cyclocondensation

-

Reagents: o-Phenylenediamine (10.8 g, 100 mmol), Diethyl ketomalonate (17.4 g, 100 mmol).

-

Solvent: Ethanol (Abs., 150 mL).

-

Procedure:

-

Dissolve o-phenylenediamine in ethanol in a 500 mL round-bottom flask.

-

Add diethyl ketomalonate dropwise over 10 minutes at room temperature.

-

Heat the mixture to reflux (78 °C) for 4 hours. The solution will darken, and a precipitate often forms upon cooling.

-

Cool to 0 °C in an ice bath. Filter the solid (Ethyl 3-hydroxyquinoxaline-2-carboxylate).

-

Yield: Typically 85-90%. Appearance: Yellow/Orange solid.

-

Step 2: Chlorination

-

Reagents: Ethyl 3-hydroxyquinoxaline-2-carboxylate (10 g), Phosphorus Oxychloride (

, 50 mL, excess). -

Procedure:

-

Suspend the hydroxy ester in neat

. -

Caution: Add catalytic DMF (5 drops) to accelerate the Vilsmeier-Haack type activation.

-

Reflux (105 °C) for 2–3 hours until the solution becomes clear and evolution of HCl gas ceases.

-

Workup (Critical): Concentrate

under reduced pressure. Pour the residue slowly onto crushed ice/water with vigorous stirring. Neutralize carefully with solid -

Extract with Dichloromethane (DCM) (3 x 50 mL). Dry over

and concentrate. -

Purification: Flash chromatography (Hexane/EtOAc 9:1) if necessary, though recrystallization from EtOH is often sufficient.

-

Product: Ethyl 3-chloroquinoxaline-2-carboxylate (Core 1 ).

-

Phase B: Library Diversification ( & )

This protocol utilizes a "catch-and-release" logic where the

Step 3: Introduction of Amine

-

Reagents: Core 1 (1.0 equiv), Amine

(1.2 equiv), -

Solvent: Ethanol or DMF (0.5 M).

-

Protocol:

-

Mix reagents in a sealed vial or microwave tube.

-

Heat at 80 °C (thermal) or 100 °C (microwave) for 30–60 minutes.

-

Monitoring: TLC/LCMS should show complete conversion of the chloride.

-

Isolation: Cool. If in EtOH, the product often precipitates. If not, evaporate and partition (EtOAc/Water).

-

Intermediate: Ethyl 3-(

-amino)quinoxaline-2-carboxylate.

-

Step 4: Hydrolysis to Carboxylic Acid

-

Reagents: Intermediate Ester, NaOH (2M aq, 3.0 equiv).

-

Solvent: THF/MeOH/Water (2:1:1).

-

Protocol:

Step 5: Amide Coupling (

-

Reagents: Carboxylic Acid (1.0 equiv), Amine

(1.2 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv). -

Solvent: DMF (dry).

-

Protocol:

Optimization Data & Solvent Screening

The

| Entry | Solvent | Base | Temp (°C) | Time | Yield (%) | Notes |

| 1 | Ethanol | 78 (Reflux) | 4 h | 65% | Good for aliphatic amines. | |

| 2 | THF | 66 (Reflux) | 12 h | 40% | Sluggish reaction. | |

| 3 | DMF | DIPEA | 100 | 1 h | 92% | Optimal for anilines. |

| 4 | Water | None | 100 (MW) | 20 min | 55% | Green method, but solubility issues. |

| 5 | Toluene | 110 | 12 h | 78% | Required for very weak nucleophiles. |

Mechanistic Workflow Diagram

The following diagram illustrates the molecular transformations and the critical decision points during the library synthesis.

Figure 2: Step-by-step workflow from raw materials to final library compound.

Troubleshooting & Expert Tips

-

Regioselectivity: Using the ethyl 3-chloroquinoxaline-2-carboxylate ensures the amide is at position 2 and the amine at position 3. Direct condensation of unsymmetrical diketones with diamines often yields inseparable mixtures of regioisomers.

-

Hydrolysis of the Ester: In Step 4, avoid harsh acidic hydrolysis as it may decarboxylate the ring (quinoxalines are electron-deficient). Basic hydrolysis (LiOH or NaOH) is milder and preferred.

-

Amide Coupling: If the amino group at C3 is a primary aniline (

), it can form an intramolecular H-bond with the C2-carbonyl, reducing the reactivity of the carboxylic acid. Using a strong coupling agent like HATU or T3P (Propylphosphonic anhydride) is recommended over EDC/HOBt. -

Purification: The final carboxamides are often crystalline. Trituration with cold methanol or ether is a highly effective "first pass" purification method before resorting to HPLC.

References

-

Kowalski, J. A., et al. (2006). "Diverse 2-Carboxamide-3-amino-Substituted Quinoxalines: Synthesis and Reactivity Investigation for Library Generation." Journal of Combinatorial Chemistry, 8(5), 774–779. Link

- Mamedov, V. A. (2016). Quinoxalines: Synthesis, Reactions, Mechanisms and Structure. Springer International Publishing. (Comprehensive reference on Quinoxaline chemistry).

- Zarghi, A., et al. (2005). "Synthesis and biological evaluation of some new 3-substituted quinoxaline-2-carboxamide derivatives." Bollettino Chimico Farmaceutico, 144, 1-6.

-

Ajani, O. O., et al. (2021). "Microwave-Assisted Synthesis and Antimicrobial Activity of Quinoxaline-2-Carboxamide Derivatives." International Journal of Medicinal Chemistry. Link

Sources

Application Note: 3-(Methylamino)quinoxaline-2-carboxamide in Cell Culture

This Application Note is designed to guide researchers in the utilization of 3-(Methylamino)quinoxaline-2-carboxamide , a synthetic quinoxaline derivative, as a chemical probe in cell culture.

Based on its structural pharmacophore, this compound is primarily characterized as a 5-HT3 receptor antagonist with secondary applications as a cytotoxic agent targeting receptor tyrosine kinases (e.g., VEGFR-2) and DNA intercalation pathways.

Introduction & Mechanism of Action

3-(Methylamino)quinoxaline-2-carboxamide belongs to a class of nitrogen-containing heterocycles known as quinoxalines.[1] The specific substitution pattern—a carboxamide group at position 2 and a methylamino group at position 3—creates a pharmacophore with high affinity for the 5-Hydroxytryptamine Type 3 (5-HT3) receptor .

Unlike other serotonin receptors which are G-protein coupled, the 5-HT3 receptor is a ligand-gated ion channel. Upon activation by serotonin (or agonists like 2-methyl-5-HT), the channel opens, allowing rapid influx of cations (

Key Biological Activities[1][2][3][4][5][6][7][8]

-

5-HT3 Antagonism: The compound acts as a competitive antagonist, blocking the binding of serotonin to the receptor.[2] This is relevant for neuropharmacology research (anxiety, depression) and gastrointestinal studies (gut-brain axis).

-

Antineoplastic Activity: Quinoxaline scaffolds are planar and can act as DNA intercalators. Furthermore, recent Structure-Activity Relationship (SAR) studies indicate that 3-substituted quinoxalines can inhibit VEGFR-2 (Vascular Endothelial Growth Factor Receptor 2), blocking angiogenesis in tumor models (e.g., HepG2, MCF-7).

Compound Preparation & Handling[1][3][4][6][8][9][10][11][12]

To ensure experimental reproducibility, precise handling of the chemical probe is required.

Solubility & Storage

-

Molecular Weight: ~202.21 g/mol

-

Solubility: Poorly soluble in water. Soluble in DMSO (Dimethyl sulfoxide) up to 50 mM.

-

Stock Solution: Prepare a 10 mM stock in sterile, cell-culture grade DMSO.

-

Storage: Aliquot and store at -20°C (stable for 3 months) or -80°C (stable for 1 year). Avoid repeated freeze-thaw cycles.

-

Light Sensitivity: Quinoxalines can be photosensitive. Protect stock solutions and culture plates from direct light during incubation.

Preparation Protocol

-

Weigh 2.02 mg of powder.

-

Dissolve in 1 mL of 100% DMSO to create a 10 mM Master Stock.

-

Vortex for 1 minute to ensure complete solubilization.

-

Working Solution: Dilute the Master Stock in serum-free media immediately prior to use. Keep the final DMSO concentration on cells < 0.5% (v/v) to avoid solvent toxicity.

Protocol A: 5-HT3 Receptor Antagonism Assay (Calcium Flux)

This protocol validates the compound's ability to inhibit agonist-induced calcium influx in cells expressing 5-HT3 receptors.

Experimental Design

-

Cell Model: HEK-293 (stably transfected with human 5-HT3A) or N1E-115 (mouse neuroblastoma with endogenous expression).

-

Agonist: 2-Methyl-5-HT (10 µM) or Serotonin (5-HT).

-

Reference Antagonist: Ondansetron (1 µM).

-

Readout: Intracellular Calcium (

) fluorescence (e.g., Fluo-4 AM).

Step-by-Step Methodology

-

Cell Seeding:

-

Seed HEK-5HT3 cells at

cells/well in a black-walled, clear-bottom 96-well plate. -

Incubate overnight at 37°C, 5%

.

-

-

Dye Loading:

-

Remove culture media.

-

Add 100 µL of Fluo-4 AM loading buffer (containing 2.5 mM Probenecid to inhibit dye efflux).

-

Incubate for 45 minutes at 37°C in the dark.

-

-

Compound Pre-treatment (Antagonist Mode):

-

Prepare serial dilutions of 3-(Methylamino)quinoxaline-2-carboxamide (Range: 0.1 nM to 10 µM) in HBSS buffer.

-

Remove dye solution and wash cells once with HBSS.

-

Add 50 µL of the test compound dilutions to respective wells.

-

Incubate for 15 minutes at room temperature (protected from light).

-

-

Agonist Stimulation & Measurement:

-

Place plate in a fluorescence microplate reader (Ex/Em: 494/516 nm).

-

Inject 50 µL of 2-Methyl-5-HT (Agonist) at

concentration. -

Record fluorescence kinetics immediately: Read every 1 second for 60 seconds.

-

-

Data Analysis:

-

Calculate

(Peak fluorescence minus baseline / baseline). -

Plot % Inhibition vs. Log[Compound] to determine

(functional antagonist potency).

-

Pathway Visualization: 5-HT3 Signaling Blockade

Caption: Mechanism of Action. The compound competitively antagonizes the 5-HT3 receptor, preventing agonist-induced ion influx and subsequent depolarization.

Protocol B: Cytotoxicity & Anticancer Screening[4][6]

This protocol evaluates the antiproliferative activity of the compound, likely driven by VEGFR-2 inhibition or DNA intercalation, in solid tumor cell lines.

Experimental Design

-

Cell Lines: HepG2 (Hepatocellular carcinoma) or MCF-7 (Breast cancer).

-

Assay Type: MTT or CCK-8 (Metabolic viability).

-

Control: Sorafenib (VEGFR inhibitor) or Doxorubicin (Intercalator).

Step-by-Step Methodology

-

Seeding:

-

Seed cells at

cells/well in 96-well plates. -

Allow attachment for 24 hours.

-

-

Treatment:

-

Prepare serial dilutions of 3-(Methylamino)quinoxaline-2-carboxamide (0, 1, 5, 10, 25, 50, 100 µM).

-

Treat cells for 48 to 72 hours . Ensure a vehicle control (DMSO < 0.5%) is included.

-

-

Viability Quantification (MTT):

-

Add MTT reagent (final conc. 0.5 mg/mL) to each well.

-

Incubate for 3-4 hours at 37°C until purple formazan crystals form.

-

Aspirate media and solubilize crystals with 150 µL DMSO.

-

Read absorbance at 570 nm .

-

-

Analysis:

-

Normalize absorbance to Vehicle Control (100% Viability).

-

Calculate

using non-linear regression (Sigmoidal dose-response).

-

Representative Data (Expected)

| Cell Line | Target Pathway | Expected IC50 Range | Reference Standard |

| HEK-5HT3 | 5-HT3 Receptor | 0.5 - 5.0 µM ( | Ondansetron ( |

| HepG2 | VEGFR-2 / Angiogenesis | 2.0 - 10.0 µM | Sorafenib |

| MCF-7 | DNA Intercalation | 5.0 - 15.0 µM | Doxorubicin |

Note: Values are estimates based on SAR data for 3-aminoquinoxaline-2-carboxamide derivatives.

Experimental Workflow Diagram

Caption: Workflow for evaluating 3-(Methylamino)quinoxaline-2-carboxamide in functional and viability assays.

References

-

Mahesh, R., et al. (2011). "Quinoxalin-2-carboxamides: synthesis and pharmacological evaluation as serotonin type-3 (5-HT3) receptor antagonists."[3] Journal of Enzyme Inhibition and Medicinal Chemistry, 26(5), 610-615.

-

Bhatt, S., et al. (2014). "Protective effects of a novel 5-HT3 receptor antagonist, N-n-butyl-3-methoxy quinoxaline-2-carboxamide (6o) against chronic unpredictable mild stress-induced behavioral changes." Pharmacology Biochemistry and Behavior, 122, 224-230.

-

El-Mekabaty, A., et al. (2021). "Synthesis, Biological Evaluation, and In Silico Modeling of N-Substituted Quinoxaline-2-Carboxamides." Molecules, 26(16), 4755.

-

Galal, S.A., et al. (2021). "Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2." Journal of Enzyme Inhibition and Medicinal Chemistry, 36(1), 1732–1750.[4]

Sources

- 1. storage.googleapis.com [storage.googleapis.com]

- 2. 5-HT3 antagonist - Wikipedia [en.wikipedia.org]

- 3. Quinoxalin-2-carboxamides: synthesis and pharmacological evaluation as serotonin type-3 (5-HT3) receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Discovery of new 3-methylquinoxalines as potential anti-cancer agents and apoptosis inducers targeting VEGFR-2: design, synthesis, and in silico studies - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Quinoxaline-2-Carboxamides as Kinase Inhibitors

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the application of quinoxaline-2-carboxamides as potent and selective kinase inhibitors. The quinoxaline scaffold is a privileged heterocyclic structure in medicinal chemistry, and its 2-carboxamide derivatives have emerged as a versatile class of compounds for targeting various protein kinases implicated in oncology and other diseases.[1][2] This guide moves beyond simple instructions to explain the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

Introduction: The Quinoxaline Scaffold in Kinase Inhibition

Protein kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer.[3] They catalyze the transfer of a phosphate group from ATP to a substrate protein, a fundamental mechanism of signal transduction. The development of small molecule inhibitors that compete with ATP for the kinase active site has been a highly successful strategy in modern drug discovery.[4]

Quinoxaline-2-carboxamides have proven to be an exceptional scaffold for designing such inhibitors. The bicyclic system provides a rigid core that can be strategically functionalized to achieve high affinity and selectivity for the ATP-binding pocket of specific kinases.[2][5] Modifications to the quinoxaline ring and the carboxamide moiety allow for fine-tuning of interactions with key regions of the kinase active site, such as the hinge region, the DFG motif, and surrounding hydrophobic pockets.[6][7] This guide will focus on practical applications for evaluating these compounds against kinases like Apoptosis Signal-Regulating Kinase 1 (ASK1), Pim kinases, and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2).[8][9][10]

Mechanism of Action: Competitive ATP Inhibition

Quinoxaline-2-carboxamides predominantly act as Type I or Type II kinase inhibitors, binding reversibly to the ATP pocket in the catalytic domain of the kinase. The core scaffold typically forms critical hydrogen bonds with the "hinge region" of the kinase, mimicking the interaction of the adenine ring of ATP. Substituents on the quinoxaline ring and the amide group project into adjacent hydrophobic and solvent-exposed regions, conferring potency and selectivity.[4][7]

Caption: Competitive inhibition at the kinase ATP-binding site.

Target-Specific Application Insights & Data

The versatility of the quinoxaline-2-carboxamide scaffold allows it to be adapted to inhibit a range of kinases. Below is a summary of its application against several key targets, with representative inhibitory data.